S-(2,4-dinitrophenyl)glutathione
S-(2,4-dinitrophenyl)glutathione
S-(2,4-dinitrophenyl)glutathione is a glutathione conjugate in which the thiol hydrogen of glutathione has been replaced by a 2,4-dinitrophenyl group. It is functionally related to a glutathione. It is a conjugate acid of a S-(2,4-dinitrophenyl)glutathione(1-).
S-(2,4-dinitrophenyl)glutathione is a natural product found in Homo sapiens with data available.
S-(2,4-dinitrophenyl)glutathione is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
26289-39-4
VCID:
VC20767874
InChI:
InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Molecular Formula:
C16H19N5O10S
Molecular Weight:
473.4 g/mol
S-(2,4-dinitrophenyl)glutathione
CAS No.: 26289-39-4
Cat. No.: VC20767874
Molecular Formula: C16H19N5O10S
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | S-(2,4-dinitrophenyl)glutathione is a glutathione conjugate in which the thiol hydrogen of glutathione has been replaced by a 2,4-dinitrophenyl group. It is functionally related to a glutathione. It is a conjugate acid of a S-(2,4-dinitrophenyl)glutathione(1-). S-(2,4-dinitrophenyl)glutathione is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 26289-39-4 |
| Molecular Formula | C16H19N5O10S |
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | 2-amino-5-[[1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27) |
| Standard InChI Key | FXEUKVKGTKDDIQ-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
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